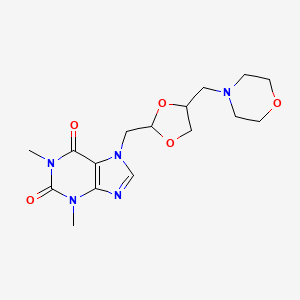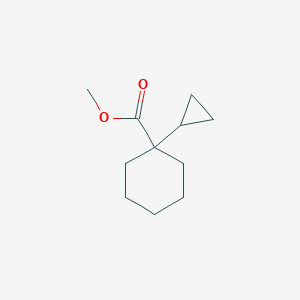
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is esterified with methanol, and a cyclopropyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Esterification of Cyclohexanecarboxylic Acid
Starting Material: Cyclohexanecarboxylic acid
Reagents: Methanol, Acid Catalyst (e.g., sulfuric acid)
Conditions: Reflux the mixture of cyclohexanecarboxylic acid and methanol in the presence of an acid catalyst. The reaction typically proceeds under heating, and water is removed to drive the reaction towards ester formation.
-
Cyclopropylation
Starting Material: Cyclohexanecarboxylic acid, methyl ester
Reagents: Cyclopropyl bromide, Base (e.g., sodium hydride)
Conditions: The methyl ester of cyclohexanecarboxylic acid is reacted with cyclopropyl bromide in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester typically involves large-scale esterification and cyclopropylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate, Chromium trioxide
Conditions: The compound can undergo oxidation to form cyclohexanecarboxylic acid derivatives.
-
Reduction
Reagents: Lithium aluminum hydride, Sodium borohydride
Conditions: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogenating agents (e.g., thionyl chloride)
Conditions: The ester can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, Chromium trioxide
Reducing Agents: Lithium aluminum hydride, Sodium borohydride
Halogenating Agents: Thionyl chloride, Phosphorus tribromide
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives
Reduction: Cyclohexanemethanol derivatives
Substitution: Cyclohexanecarboxylic acid halides
Scientific Research Applications
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of esterification and cyclopropylation reactions.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
-
Industry
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, methyl ester
- Cyclopropylcarboxylic acid, methyl ester
- Cyclohexanecarboxylic acid, ethyl ester
Uniqueness
Cyclohexanecarboxylic acid, 1-cyclopropyl-, methyl ester is unique due to the presence of both a cyclopropyl group and a methyl ester group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
75266-48-7 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 1-cyclopropylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O2/c1-13-10(12)11(9-5-6-9)7-3-2-4-8-11/h9H,2-8H2,1H3 |
InChI Key |
MXSYQCFMUKFWBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCC1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

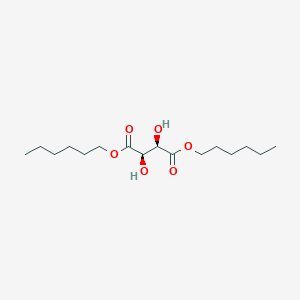
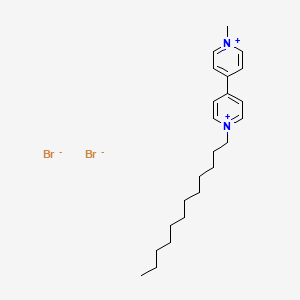
![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)
![1-Oxaspiro[2.5]octane-2-carbonyl chloride](/img/structure/B14437022.png)
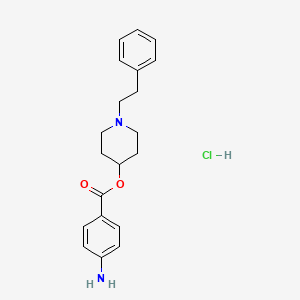
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)

![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)
